Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate is a chemical compound belonging to the class of diazepanes, which are bicyclic compounds featuring a diazepane ring. This compound is characterized by a benzyl group attached to the nitrogen of the diazepane and a carboxylate functional group, making it a significant intermediate in organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical reactions involving precursors such as 1,4-diazepanes and benzyl halides. It is often utilized in pharmaceutical research and development due to its structural properties that allow for modifications leading to biologically active derivatives.
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate is classified as:
The synthesis of Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate typically involves several key steps:
Industrial methods may employ continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are crucial for scalability and efficiency in production.
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate has a molecular formula of and a molecular weight of 248.32 g/mol. The structure features:
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the benzyl group enhances its binding affinity, while the rigid structure provided by the diazepane ring allows for effective modulation of biological activity. This compound may function as an inhibitor or modulator within various biochemical pathways .
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate exhibits the following physical properties:
Key chemical properties include:
Relevant data on solubility and stability are crucial for practical applications in synthesis and formulation .
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate has diverse applications in scientific research:
The construction of the 1,4-diazepane ring with precise (S)-chirality at the C3-methyl position presents significant synthetic challenges due to the ring’s conformational flexibility and the risk of epimerization. Intramolecular Fukuyama-Mitsunobu cyclization has emerged as a cornerstone strategy for enantioselective diazepane ring formation. This method utilizes a chiral amino alcohol precursor (typically derived from L-alaninol or similar chiral pools) subjected to Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate, DIAD). The reaction proceeds via inversion of configuration at the alcohol-bearing carbon, ensuring high stereochemical fidelity in the final diazepane ring. This approach enabled the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate—a key precursor to the benzyl carboxylate derivative—in >99% enantiomeric excess (e.e.) and 85% yield on multi-gram scales [5].
Chiral resolution techniques provide an alternative when racemic mixtures are unavoidable. Diastereomeric salts formed between racemic benzyl 3-methyl-1,4-diazepane-1-carboxylate and chiral acids (e.g., (1R,2R)-dibenzoyl tartaric acid) can be separated by fractional crystallization. Subsequent dissociation yields the enantiopure (S)-free base, which is reprotected to furnish the target compound. While effective, this method suffers from atom economy limitations, with typical yields of 30–40% for the desired enantiomer [9].
Catalytic asymmetric hydrogenation of precursor imines or enamines represents an emerging strategy, though substrate design for the seven-membered ring remains challenging. Palladium complexes with chiral phosphine ligands (e.g., (R)-BINAP) have shown promise for reducing prochiral enamide intermediates bearing the diazepane skeleton, achieving e.e. values up to 92% [7].
Table 1: Comparison of Stereoselective Synthesis Methods for (S)-3-Methyl-1,4-Diazepane Core
| Method | Key Reagents/Conditions | e.e. (%) | Yield (%) | Scale Viability |
|---|---|---|---|---|
| Fukuyama-Mitsunobu | PPh₃, DIAD, THF, 0°C to rt | >99 | 85 | Multi-gram |
| Chiral Resolution | (1R,2R)-Dibenzoyl tartaric acid, MeOH | >99 | 30–40 | Gram scale |
| Asymmetric Hydrogenation | Pd/(R)-BINAP, H₂ (50 psi) | 92 | 75 | Limited reported |
The installation of the benzyloxycarbonyl (Cbz) group onto the diazepane nitrogen with stereochemical preservation requires careful catalyst design. N-Heterocyclic carbene (NHC) catalysts enable enantioselective esterification by activating O-phthalaldehyde derivatives. The NHC forms a chiral acyl azolium intermediate that undergoes dynamic kinetic resolution with carboxylic acids. Using triazolium-based precatalysts (e.g., C from [3]) with K₂CO₃ as base and MnO₂ as oxidant in CHCl₃ at –20°C, arylacetic acids couple with in situ-generated intermediates to yield chiral benzyl-type esters with e.e. values of 90–97% [3] [7].
Organocatalytic desymmetrization leverages chiral Brønsted acids to differentiate prochiral centers adjacent to the carboxylation site. Chiral phosphoric acids (CPAs) catalyze the ring-opening of meso-anhydrides or azlactones with benzyl alcohol. For diazepanes, this approach is constrained by the ring’s stability but has been applied to functionalize carboxylic acid precursors prior to ring closure. Thiourea-based catalysts facilitate anion-binding interactions during benzylation, achieving e.e. >90% for α-branched aliphatic carboxylates [7].
Enzyme-mediated transesterification provides a biocompatible alternative. Lipases (e.g., Candida antarctica Lipase B) immobilized on acrylic resin selectively acylate the (S)-enantiomer of racemic diazepanols using vinyl benzoate, though yields rarely exceed 50% due to equilibrium limitations [7].
The choice of nitrogen-protecting groups critically influences yield, stereointegrity, and deprotection efficiency during diazepane synthesis. The Benzyloxycarbonyl (Cbz) group in the target compound offers orthogonal deprotection via hydrogenolysis (Pd/C, H₂). However, competitive ring reduction or epimerization at C3 can occur under prolonged hydrogenation. Catalytic transfer hydrogenation (cyclohexadiene, Pd(OH)₂/C) mitigates this, providing clean deprotection in >95% yield [4] [9].
The tert-Butoxycarbonyl (Boc) group is frequently employed for the secondary nitrogen during ring construction due to its stability under Mitsunobu conditions. Boc deprotection (TFA in DCM) generates the free amine for Cbz installation but risks diazepane ring degradation if improperly controlled. Slow addition of TFA at 0°C suppresses side reactions [5].
Comparative studies reveal Boc’s superiority for initial protection during cyclization due to its non-polar nature and crystallinity, facilitating purification. Cbz is preferred for final N-protection in active pharmaceutical ingredient (API) precursors like Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate, as its removal under neutral conditions avoids acid-sensitive functionality [4] [5] [9].
Table 2: Protecting Group Strategies for Diazepane Synthesis
| Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Issues | Yield Range (%) |
|---|---|---|---|---|
| Cbz (Benzyl) | Cbz-Cl, K₂CO₃, THF/H₂O | H₂/Pd-C, EtOH or Pd(OH)₂/cyclohexadiene | Ring reduction, slow reaction | 80–95 |
| Boc | Boc₂O, Et₃N, CH₃CN | TFA/DCM (1:1), 0°C, 1h | Ring opening (acid-sensitive) | 85–98 |
| Fmoc | Fmoc-OSu, NaHCO₃, dioxane | Piperidine, DMF | Base-induced epimerization at C3 | 75–85 |
Solution-phase synthesis remains dominant for Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate manufacturing, particularly the sequence: chiral precursor → Boc protection → Mitsunobu cyclization → Boc deprotection → Cbz installation. Key advantages include:
Solid-phase synthesis employs resin-bound amino alcohols (e.g., Wang resin-linked hydroxymethyl derivatives). After Mitsunobu cyclization, the diazepane is cleaved via acidolysis or photolysis, followed by solution-phase Cbz protection. While advantageous for combinatorial libraries, limitations include:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Typical Scale | Multi-kilogram | Milligram to gram |
| Purification | Crystallization, distillation | Resin washing, HPLC post-cleavage |
| Average Yield | 70–85% (over 4 steps) | 40–60% (over 5 steps) |
| e.e. Maintenance | >99% | 85–90% |
| Primary Application | Bulk API intermediate production | Discovery-phase analogue screening |
Compounds Mentioned in Article
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: